Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate
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Overview
Description
Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate is a chemical compound belonging to the class of naphthofurans. Naphthofurans are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate typically involves the formation of the naphthofuran ring system followed by esterification. One common method includes the reaction of 1-hydroxy-2-naphthaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives or other substituted compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl naphtho[2,1-b]furan-2-carboxylate: Another naphthofuran derivative with similar structural features.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A related compound with different substituents on the furan ring.
Uniqueness
Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate is unique due to its specific methoxy and ester functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
74222-21-2 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 5-methoxybenzo[g][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H14O4/c1-3-19-16(17)14-9-10-8-13(18-2)11-6-4-5-7-12(11)15(10)20-14/h4-9H,3H2,1-2H3 |
InChI Key |
PKLUCAPXYYINKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C3=CC=CC=C3C(=C2)OC |
Origin of Product |
United States |
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